Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

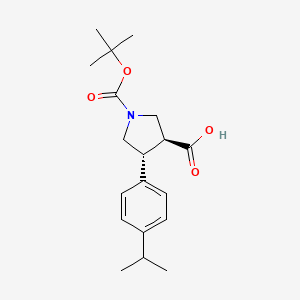

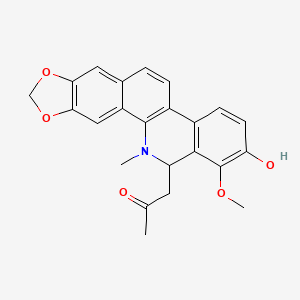

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide, also known as morpholinium-4-ylmethyl trifluoroborate internal salt, is a chemical compound with the molecular formula C5H11BF3NO . It has a molecular weight of 168.954 g/mol .

Molecular Structure Analysis

The InChI key for Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide is FQKLIGKQQGNVHW-UHFFFAOYSA-O . The SMILES representation is B-(F)(F)F .Physical And Chemical Properties Analysis

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide has a melting point range of 170°C to 172°C .Aplicaciones Científicas De Investigación

Organic Chemistry

Organoboranes are extensively used in organic chemistry. They are involved in several types of reactions, most notably the Suzuki coupling, which is a type of palladium-catalyzed cross coupling .

Polymer Science

Organoborane polymers have been investigated as luminescent and electro-active materials, electrolytes for batteries, supported Lewis acid catalysts, sensors for anions and biologically relevant molecules, building blocks of stimuli-responsive and dynamic (supramolecular) materials, and for biomedical applications .

Medical Imaging

Boranes, including organoboranes, have found important applications in modern medical imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI) .

Material Science

Organoborane-functionalized polymers are accessed either by direct polymerization of organoborane monomers or by polymer modification reactions. These polymers have unique properties, including flame retardance and high thermal stability, and their use as preceramic materials .

Battery Technology

Applications as electrolytes for lithium-ion batteries have been explored. The attachment of Lewis acidic borane groups has been exploited for the development of supported reagents and immobilized catalysts .

Sensor Systems

The attachment of Lewis acidic borane groups has been exploited for the development of sensor systems, stimuli-responsive materials, and biomaterials .

Hydroboration and Carboboration

Organoboranes enable many chemical transformations in organic chemistry, most importantly, hydroboration and carboboration . These reactions transfer a nucleophilic boron substituent to an electrophilic center either inter- or intramolecularly .

Silicon–Boron Exchange Reactions

The high selectivity of silicon–boron exchange reactions with aromatic compounds has been exploited for the room temperature synthesis of fully functionalized dibromoboryl-substituted polystyrene .

Tin–Boron Exchange Reactions

Tin–boron exchange reactions occur even more readily, as is nicely demonstrated in the synthesis of a boracycle from a stannacycle in the presence of a vinylic trimethylsilyl group .

Synthesis of Boron-Containing Polymers

Reliable methods for the synthesis of well-defined organoborane-modified polymers of controlled molecular weight and chain-end functionality have been introduced . These new synthetic tools allow for the formation of more sophisticated polymer architectures such as block and star polymers and provide an entry into nanostructured boron-containing materials .

Boron Clusters

Boron is renowned for cluster species, e.g., dodecaborate [B12H12]2-. Such clusters have many organic derivatives. One example is [B12(CH3)12]2- and its radical derivative [B12(CH3)12]− .

Bora-Substituted Aromatic Compounds

In borabenzene, boron replaces one CH center in benzene. Borabenzene and derivatives invariably appear as adducts .

Propiedades

IUPAC Name |

trifluoro(morpholin-4-ium-4-ylmethyl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BF3NO/c7-6(8,9)5-10-1-3-11-4-2-10/h1-5H2/q-1/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKLIGKQQGNVHW-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C[NH+]1CCOCC1)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692882 |

Source

|

| Record name | Trifluoro[(morpholin-4-ium-4-yl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide | |

CAS RN |

1268340-94-8 |

Source

|

| Record name | Trifluoro[(morpholin-4-ium-4-yl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Morpholinium-4-ylmethyl)trifluoroborate internal salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Nitro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B595248.png)

![2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine](/img/structure/B595250.png)

![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B595263.png)

![5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B595265.png)

![7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B595268.png)